2-Aminophenyl 4-methylbenzene-1-sulfonate

Description

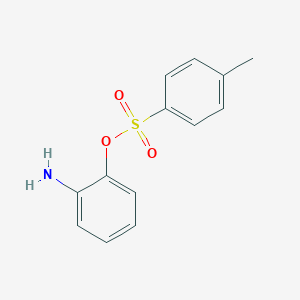

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-96-2 | |

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Aminophenyl 4-methylbenzene-1-sulfonate

This guide offers an in-depth exploration of the physical characteristics of 2-Aminophenyl 4-methylbenzene-1-sulfonate (CAS No. 1216-96-2), a significant organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a robust understanding of the compound's molecular structure, physicochemical properties, and spectroscopic profile.

Molecular and Structural Framework

This compound, an ester of 2-aminophenol and p-toluenesulfonic acid, is defined by a distinct molecular architecture that dictates its physical behavior.

Key Identifiers and Structural Data:

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl) 4-methylbenzenesulfonate | [1] |

| CAS Number | 1216-96-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N | [1] |

| InChI Key | CUIMKKRVBCYKOP-UHFFFAOYSA-N | [1] |

The structure, featuring a sulfonate ester linkage between a benzene ring with an amino substituent and a toluene moiety, is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters in its application, influencing everything from reaction kinetics to formulation. While specific experimental data for this compound is limited, we can infer certain properties from related compounds and computational models.

Summary of Physical and Computed Properties:

| Property | Value / Description | Source / Note |

| Appearance | Expected to be an off-white to pale yellow crystalline powder. | Based on the appearance of the related isomer, (3-aminophenyl) 4-methylbenzenesulfonate.[2] |

| Melting Point | 92-95 °C | This is the experimental melting point for the related isomer, (3-aminophenyl) 4-methylbenzenesulfonate, and should be considered an estimate.[2] |

| Boiling Point | Data not available. | High molecular weight and polarity suggest decomposition at elevated temperatures before boiling. |

| Solubility | Expected to be soluble in polar organic solvents. | The parent compound, 4-Methylbenzene-1-sulfonic acid, is soluble in water, alcohols, and other polar organic solvents. |

| XLogP3 | 2.7 | A computed value indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 77.8 Ų | [1] |

| Exact Mass | 263.06161445 Da | [1] |

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are definitively established through spectroscopic methods. Available data indicates that the compound has been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

-

¹H NMR: Proton NMR spectra would provide information on the number and types of hydrogen atoms, confirming the presence of the aminophenyl and methylbenzene moieties.

-

¹³C NMR: Carbon NMR spectra would reveal the number of non-equivalent carbon atoms, corroborating the compound's carbon framework.

-

¹⁷O NMR: Oxygen-17 NMR data is also noted, which can offer insight into the electronic environment of the sulfonate and ester oxygen atoms.[3]

These spectroscopic techniques are fundamental for quality control and for the structural confirmation of synthesized this compound.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the physical properties of novel or synthesized batches of this compound should be determined experimentally. The following are generalized, standard operating procedures for key physical property measurements.

A. Melting Point Determination Workflow

The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities.

Caption: General workflow for melting point determination.

B. Solubility Assessment Protocol

Understanding solubility is crucial for designing synthetic routes, purification procedures, and, in a pharmaceutical context, for formulation development.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: To a series of vials, add a known mass of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of a selected solvent to each vial in incremental amounts (e.g., 0.1 mL).

-

Equilibration: After each addition, vigorously vortex the vial and allow it to equilibrate at a controlled temperature (e.g., 25 °C).

-

Observation: Observe for complete dissolution. The solubility can be qualitatively categorized (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by the amount of solvent required to dissolve the sample.

Conclusion

This compound is a compound with well-defined structural and computed physical properties. While experimental data on its melting point and solubility are not directly available, reasonable estimations can be made based on its structural analogs. For any application requiring high purity, it is imperative to conduct experimental verification of these physical properties using standard laboratory protocols. The spectroscopic data available provides a solid foundation for the analytical characterization of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-AMINOPHENYL-4-TOLUENESULFONATE. Wiley. Retrieved from [Link]

-

Chemdad. (n.d.). N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (2-aminophenyl) 4-methylbenzenesulfonate: Synthesis, Applications, and Analytical Methodologies

This guide provides an in-depth exploration of (2-aminophenyl) 4-methylbenzenesulfonate, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its applications as a precursor in the synthesis of complex organic molecules, supported by detailed experimental protocols and analytical methodologies.

Chemical Identity and Physicochemical Properties

(2-aminophenyl) 4-methylbenzenesulfonate, also known as 2-aminophenyl tosylate, is an organic compound featuring both an aniline and a tosylate functional group. This bifunctionality makes it a valuable building block in organic synthesis.

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in literature and chemical databases.

| Identifier | Value | Source |

| IUPAC Name | (2-aminophenyl) 4-methylbenzenesulfonate | PubChem[1] |

| CAS Number | 1216-96-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 263.31 g/mol | PubChem[1] |

| Synonyms | 2-Aminophenyl 4-methylbenzene-1-sulfonate, o-Aminophenol p-toluene sulfate, Toluene-4-sulfonic acid 2-amino-phenyl ester, Phenol, 2-amino-, 1-(4-methylbenzenesulfonate) | PubChem[1] |

Physicochemical Data

The following table summarizes key computed physicochemical properties of (2-aminophenyl) 4-methylbenzenesulfonate.

| Property | Value | Source |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 263.06161445 | PubChem[1] |

| Monoisotopic Mass | 263.06161445 | PubChem[1] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Synthesis and Reaction Mechanism

The synthesis of (2-aminophenyl) 4-methylbenzenesulfonate is typically achieved through the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. The choice of reaction conditions is critical to favor O-sulfonylation over N-sulfonylation.

Synthetic Pathway

The primary synthetic route involves the nucleophilic attack of the hydroxyl group of 2-aminophenol on the electrophilic sulfur atom of tosyl chloride.

Caption: Synthetic workflow for (2-aminophenyl) 4-methylbenzenesulfonate.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The base plays a dual role: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct. While the amino group is also nucleophilic, O-acylation is often favored under specific conditions, such as in the presence of a non-nucleophilic base at low temperatures. In some cases, protection of the amine may be necessary to ensure selective O-sulfonylation.

Detailed Experimental Protocol: Synthesis of (2-aminophenyl) 4-methylbenzenesulfonate

This protocol is based on established methods for the sulfonylation of phenols.[2]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) dropwise to the solution.

-

Tosyl Chloride Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Organic Synthesis and Drug Discovery

The bifunctional nature of (2-aminophenyl) 4-methylbenzenesulfonate makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential biological activity.

Role as a Synthetic Intermediate

-

Precursor to Benzoxazoles and other Heterocycles: The ortho-amino and tosylate groups can be utilized in intramolecular cyclization reactions to form benzoxazoles and other related heterocyclic systems.[3][4] The tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.

-

Modification of the Amino Group: The free amino group can be acylated, alkylated, or diazotized to introduce further diversity into the molecule. For instance, N-(2-aminophenyl) amides have been investigated as histone deacetylase (HDAC) inhibitors.[5]

Potential in Drug Discovery

The sulfonamide and aminophenyl moieties are present in a wide range of bioactive molecules. Sulfonamides are a well-known class of antibacterial drugs. The aminophenyl group is a common feature in many kinase inhibitors and other targeted therapies. Therefore, (2-aminophenyl) 4-methylbenzenesulfonate serves as a valuable scaffold for the synthesis of novel drug candidates.

Caption: Synthetic utility of (2-aminophenyl) 4-methylbenzenesulfonate.

Analytical Methodologies

Accurate quantification and characterization of (2-aminophenyl) 4-methylbenzenesulfonate are essential for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of (2-aminophenyl) 4-methylbenzenesulfonate.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Spectroscopic Characterization

Spectroscopic data is vital for the structural elucidation and confirmation of (2-aminophenyl) 4-methylbenzenesulfonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of both the aminophenyl and the toluenesulfonyl groups, a singlet for the methyl group, and a broad singlet for the amino protons.

-

¹³C NMR: Will display distinct signals for all 13 carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonate group, and C-O stretching of the ester linkage.

-

Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a sample containing (2-aminophenyl) 4-methylbenzenesulfonate.

Caption: Workflow for the analytical characterization of the compound.

Conclusion

(2-aminophenyl) 4-methylbenzenesulfonate is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and potential drug candidates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this versatile compound.

References

-

PubChem. (2-aminophenyl) 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Patentscope. Patents for CUIMKKRVBCYKOP-UHFFFAOYSA-N. World Intellectual Property Organization. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). (n.d.). ResearchGate. [Link]

- 2-Aminophenol derivatives and process for their preparation. (n.d.).

-

2-AMINOPHENYL-4-TOLUENESULFONATE - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. This compound | C13H13NO3S | CID 12936648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]

Molecular weight and formula of 2-Aminophenyl 4-methylbenzene-1-sulfonate.

An In-depth Technical Guide to 2-Aminophenyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in chemical synthesis and pharmaceutical research. This document elucidates its fundamental chemical and physical properties, offers insights into its synthesis and characterization, and discusses its applications, particularly within the realm of drug development. Detailed protocols, safety information, and structural visualizations are included to support researchers and scientists in their practical applications of this compound.

Introduction

This compound, also known as o-Aminophenol p-toluene sulfate, is an ester of 2-aminophenol and p-toluenesulfonic acid. The presence of a primary amine, an aromatic ring, and a sulfonate ester group within its structure imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide aims to be a central resource for professionals working with or considering the use of this compound in their research and development endeavors.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in experimental settings. These properties dictate its behavior in various solvents, its reactivity, and its stability.

Molecular Identity

The identity of this compound is defined by its molecular formula, weight, and structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| IUPAC Name | (2-aminophenyl) 4-methylbenzenesulfonate | [1] |

| CAS Number | 1216-96-2 | [1] |

| Synonyms | o-Aminophenol p-toluene sulfate | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification methods.

| Property | Value | Source |

| Melting Point | 185 - 189 °C | |

| logP (Octanol-Water Partition Coefficient) | ca. -0.09 (at 25 °C) | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The synthesis of this compound is a key process for its availability in research. While specific, detailed synthesis protocols directly for this compound are not abundant in the provided search results, a general approach can be inferred from related sulfonamide and sulfonate ester syntheses.

General Synthesis Pathway

A plausible synthetic route involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

Conceptual Experimental Protocol: Synthesis of this compound

Disclaimer: This is a conceptual protocol and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl produced.

-

Sulfonyl Chloride Addition: Slowly add a solution of 4-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Proposed Synthesis Workflow

Caption: The role of this compound in synthesis and drug discovery.

Safety and Handling

Proper handling of any chemical is paramount in a laboratory setting. Based on safety data for related compounds, the following precautions should be considered.

Hazard Identification

While a specific safety data sheet (SDS) for this compound was not retrieved, related compounds suggest potential hazards. For instance, some sulfonamides and sulfonic acid derivatives can cause skin and eye irritation. [2][3][4]It is prudent to treat this compound with care.

-

Potential Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood. * Storage: Store in a tightly closed container in a cool, dry place. * Spill Response: In case of a spill, avoid generating dust. Dampen solid spills with water before transferring to a suitable container for disposal. [5]

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined molecular and physical properties, combined with the reactivity of its primary amine group, make it a valuable building block for the creation of novel molecules. While further research is needed to fully explore its applications, the structural motifs it contains are of high interest in the development of new therapeutic agents. Adherence to proper safety and handling protocols is essential when working with this and any other chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

- CAMEO Chemicals. 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID. [URL not available]

-

PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. 2-Aminoanilinium 4-methylbenzenesulfonate. [Link]

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

-

PubMed. The utility of sulfonate salts in drug development. [Link]

-

ResearchGate. 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. [Link]

- ChemDiv. Compound 4-[(4-methylbenzene-1-sulfonyl)(pyridine-4-carbonyl)amino]naphthalen-1-yl... [URL not available]

- Sunway Pharm Ltd.

- Ataman Kimya. 4-METHYLBENZENE-1-SULFONIC ACID. [URL not available]

-

Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

- Google Patents. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.

-

PubChem. 2-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate. National Center for Biotechnology Information. [Link]

-

SpectraBase. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. [Link]

- ChemDiv. Compound 2-{[(4-hydroxyphenyl)

-

PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

Sources

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of chemical entities is paramount. 2-Aminophenyl 4-methylbenzene-1-sulfonate (C₁₃H₁₃NO₃S, Molecular Weight: 263.31 g/mol ) is an aromatic compound featuring a sulfonate ester linkage, a primary amine, and two distinct substituted benzene rings.[1] Its characterization serves as an excellent case study for the synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The core philosophy of this document is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectra, thereby offering a robust framework for researchers, scientists, and drug development professionals.

The structural complexity, with its mix of electron-donating and electron-withdrawing substituents, creates a rich and informative spectral fingerprint. Understanding this fingerprint is crucial for verifying synthesis, assessing purity, and predicting chemical behavior.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In aromatic systems, the chemical shifts are heavily influenced by the ring current effect and the electronic nature of substituents.[2]

Causality in Experimental Choices

The choice of a suitable deuterated solvent is critical. A solvent like deuterated chloroform (CDCl₃) is common, but dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with amine protons. The acidic nature of the amine protons makes them susceptible to exchange with residual water or other labile protons, which can broaden the signal. DMSO-d₆ can form hydrogen bonds with the N-H protons, often resulting in a sharper, more observable signal. The operating frequency of the spectrometer (e.g., 400 MHz) is chosen to achieve sufficient signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation and Analysis

The ¹H NMR spectrum can be divided into three key regions: the aromatic region, the aliphatic methyl region, and the labile amine proton region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.75 | Doublet | 2H | H-Ar (Tosyl, ortho to SO₂) | These protons are deshielded by the strongly electron-withdrawing sulfonate group. They are split by their meta-protons.[3] |

| ~7.35 | Doublet | 2H | H-Ar (Tosyl, ortho to CH₃) | These protons are less deshielded than their para-counterparts. They are split by their meta-protons. |

| ~6.7 - 7.2 | Multiplet | 4H | H-Ar (Aminophenyl) | This complex region contains four protons from the ortho-disubstituted ring, influenced by both the electron-donating -NH₂ group (upfield shift) and the electron-withdrawing -O-Tosyl group (downfield shift).[2] |

| ~5.0 (variable) | Broad Singlet | 2H | -NH₂ | The chemical shift is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

| ~2.40 | Singlet | 3H | -CH₃ | A characteristic singlet for the methyl group on the tosyl moiety, appearing in the typical benzylic proton region.[3] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. In standard proton-decoupled spectra, each unique carbon appears as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Data Interpretation and Analysis

The molecule has 13 carbon atoms. Due to the symmetry of the para-substituted tosyl ring, we expect to see 11 distinct signals: 6 from the aminophenyl ring, 4 from the tosyl ring, and 1 from the methyl group. Aromatic carbons typically resonate between 110-160 ppm.[5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-SO₂ (Tosyl) | Quaternary carbon attached to the electron-withdrawing sulfonyl group, shifted downfield. |

| ~144 | C-O (Aminophenyl) | The carbon atom directly bonded to the electronegative oxygen of the ester linkage is significantly deshielded. |

| ~141 | C-NH₂ (Aminophenyl) | The carbon attached to the nitrogen is deshielded, but less so than the C-O carbon. |

| ~135 | C-CH₃ (Tosyl) | Quaternary carbon of the tosyl ring attached to the methyl group. |

| ~130 | CH (Tosyl, ortho to CH₃) | Aromatic CH carbons on the tosyl ring. |

| ~127 | CH (Tosyl, ortho to SO₂) | Aromatic CH carbons on the tosyl ring. |

| ~115 - 128 | CH x 4 (Aminophenyl) | Four distinct signals for the protonated carbons of the aminophenyl ring, with shifts influenced by the ortho/meta/para relationship to the two substituents. |

| ~21 | -CH₃ | The aliphatic methyl carbon, appearing in the far upfield region of the spectrum.[6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Clamp the sample to ensure good contact with the crystal. Record a background spectrum of the empty ATR setup. Then, record the sample spectrum.

-

Data Output: The instrument software automatically ratios the sample spectrum against the background, generating a transmittance or absorbance spectrum.

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the title compound.

-

Cleavage of the S-O Bond: This is a common pathway, leading to the formation of the highly stable p-toluenesulfonyl cation at m/z 155 .

-

Formation of the Tropylium Ion: The fragment at m/z 155 readily loses sulfur dioxide (SO₂, 64 Da) to form the tolyl cation, which often rearranges to the very stable tropylium ion at m/z 91 . This is a classic fragment for any compound containing a toluene moiety.

-

Rearrangement and Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides involves an intramolecular rearrangement followed by the elimination of a neutral SO₂ molecule. [7][8]This would result in a fragment at m/z 200 .

Conclusion

The structural confirmation of this compound is robustly achieved through the congruent interpretation of multiple spectroscopic datasets. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity of the two distinct aromatic rings. Infrared spectroscopy provides unambiguous evidence for the key amine and sulfonate ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted approach exemplifies a self-validating system, where each technique corroborates the findings of the others, providing the high degree of certainty required in scientific research and development.

References

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 766–772. [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of C13-NMR Interpretation. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

-

Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. [Link]

-

Semantic Scholar. (1993). Rearrangement of aromatic sulfonate anions in the gas phase. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 650-654. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Request PDF. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

Sources

- 1. This compound | C13H13NO3S | CID 12936648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Key chemical characteristics of o-Aminophenol p-toluene sulfate.

An In-Depth Technical Guide to the Key Chemical Characteristics of 2-Aminophenolium 4-Methylbenzenesulfonate

Introduction: Defining the Compound

In the landscape of pharmaceutical intermediates and fine chemicals, precision in nomenclature is paramount. The compound referred to as "o-Aminophenol p-toluene sulfate" is more accurately described by its IUPAC name, 2-Aminophenolium 4-Methylbenzenesulfonate . This organic salt is formed through the acid-base reaction between o-aminophenol, a weak base, and p-toluenesulfonic acid (PTSA), a strong organic acid.

This guide provides a comprehensive technical overview of the synthesis, properties, and critical applications of this salt, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior, outline validated analytical protocols, and address the safety considerations essential for laboratory and industrial handling.

Part 1: Core Chemical and Physical Properties

The characteristics of 2-aminophenolium 4-methylbenzenesulfonate are derived from its constituent ions: the 2-aminophenolium cation and the 4-methylbenzenesulfonate (tosylate) anion.

Molecular Structure and Synthesis

The primary synthesis route is a direct acid-base neutralization. This reaction is typically performed in a suitable solvent, such as ethanol or isopropanol, where the resulting salt precipitates upon formation or cooling and can be isolated via filtration.

Diagram 1: Synthesis of 2-Aminophenolium 4-Methylbenzenesulfonate

Caption: Acid-base reaction forming the target salt.

Physicochemical Data

While specific experimental data for the salt is not widely published, its properties can be reliably inferred from its parent compounds. The salt is expected to be a crystalline solid that is more stable and less susceptible to air oxidation than free o-aminophenol.[1]

| Property | o-Aminophenol (Base) | p-Toluenesulfonic Acid (Acid) | 2-Aminophenolium 4-Methylbenzenesulfonate (Salt) |

| Molecular Formula | C₆H₇NO | C₇H₈O₃S | C₁₃H₁₅NO₄S |

| Molar Mass | 109.13 g/mol | 172.20 g/mol | 281.33 g/mol |

| Appearance | White to tan crystals, darkens on exposure to air and light[1][2] | White crystalline solid | Expected to be a stable, crystalline solid (e.g., white to off-white) |

| Melting Point | 174 °C (decomposes) | ~106 °C (monohydrate) | Expected to be higher than parent compounds; p-aminophenol has a melting point of 185-189°C[3][4] |

| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether[5] | Soluble in water, ethanol, diethyl ether | Expected to have good solubility in water and polar organic solvents |

| Acidity (pKa) | 10.30 (phenol), 5.48 (amino)[5] | ~ -2.8 (strong acid) | An aqueous solution would be acidic due to the salt of a weak base and strong acid |

Part 2: Applications and Significance in Drug Development

The utility of this compound in a pharmaceutical context stems from two key areas: the role of the aminophenol scaffold in synthesis and the function of the tosylate salt in drug formulation.

Role as a Synthetic Intermediate

Aminophenols are crucial building blocks in organic chemistry. The isomeric p-aminophenol is famously the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[5] It also serves as a precursor for oncology drugs like Cabozantinib, highlighting the importance of the aminophenol moiety in constructing complex, biologically active molecules.[6]

By extension, o-aminophenol and its stabilized salt form, 2-aminophenolium 4-methylbenzenesulfonate, are valuable starting materials for synthesizing a diverse range of compounds, including:

-

Heterocyclic compounds: Serving as precursors for benzoxazoles and phenoxazines, which are scaffolds in many pharmaceuticals.

-

Specialty dyes and ligands: Used in the development of diagnostic probes and metal-chelating agents.[6]

Salt Formation in Active Pharmaceutical Ingredients (APIs)

The formation of a tosylate salt is a widely used strategy in drug development to enhance the physicochemical properties of an API. Using a strong acid like PTSA to form a salt of a basic API can significantly improve:

-

Solubility and Dissolution Rate: Enhancing bioavailability.

-

Stability: Protecting sensitive functional groups, like the amino group in o-aminophenol, from degradation via oxidation.

-

Handling Properties: Converting oils or amorphous materials into stable, crystalline solids with consistent properties.

A Critical Note on Genotoxic Impurities

The use of PTSA necessitates rigorous control and analysis for potential genotoxic impurities (GTIs). Alkyl esters of sulfonic acids (such as methyl, ethyl, or propyl p-toluenesulfonate) are known carcinogens.[7] These can form if residual alcohols from the reaction solvent are present with PTSA under certain conditions. Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for such impurities, demanding highly sensitive analytical methods for their detection and quantification.[7]

Diagram 2: Workflow for Genotoxic Impurity (GTI) Risk Assessment

Caption: Risk management for potential p-toluenesulfonate GTIs.

Part 3: Analytical Characterization Protocols

Accurate analysis of 2-aminophenolium 4-methylbenzenesulfonate requires a method capable of simultaneously or sequentially quantifying both the cation and the anion. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely available technique.[8][9]

Protocol: HPLC-UV Analysis of the Salt

This protocol is designed to separate and quantify the o-aminophenol and p-toluenesulfonate components.

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

A mixed-mode column, such as a Primesep 100, is ideal as it provides both reversed-phase and ion-exchange retention mechanisms.[9] Alternatively, a standard C18 column can be used with an ion-pairing agent.

2. Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous buffer. A typical starting point is 10-20% Acetonitrile in water containing 0.2% sulfuric acid or perchloric acid.[9] The acidic pH ensures the amino group is protonated.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: A DAD is optimal. Monitor at 275 nm for o-aminophenol and ~220 nm for the tosylate anion.[8][9]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Stock Standards: Prepare individual stock solutions of o-aminophenol and sodium p-toluenesulfonate (a stable salt of the anion) at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Calibration Standards: Create a series of working standards by diluting the stock solutions to cover the expected concentration range.

-

Sample Preparation: Accurately weigh and dissolve the 2-aminophenolium 4-methylbenzenesulfonate salt in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

4. Analysis and System Suitability:

-

Inject the standards to establish calibration curves for both the cation and anion.

-

Perform replicate injections of a mid-level standard to assess system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

-

Inject the sample solution. Quantify the amounts of o-aminophenol and p-toluenesulfonate against their respective calibration curves. The molar ratio should be approximately 1:1.

Part 4: Safety, Handling, and Storage

Safe handling of this compound requires acknowledging the hazards of its parent molecules.

-

o-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[10] It can cause skin irritation and may lead to methemoglobinemia, where the onset of symptoms like cyanosis can be delayed.[3]

-

p-Toluenesulfonic Acid: A strong acid that can cause severe skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10]

-

When handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

The compound is likely sensitive to air and light, similar to free o-aminophenol.[1] Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light.[3]

Spill and First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Spills: Dampen the solid material with a suitable solvent like alcohol to prevent dust formation, then sweep it into a container for proper disposal.[1]

Conclusion

2-Aminophenolium 4-methylbenzenesulfonate represents a strategically stabilized form of o-aminophenol, enhancing its utility as a synthetic intermediate in pharmaceutical and chemical manufacturing. Its characterization is a study of the interplay between its constituent ions, offering improved handling and stability while introducing the critical need for monitoring potential acid-related impurities. A thorough understanding of its synthesis, analytical control strategies, and safety protocols is essential for its effective and responsible application in research and development.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[3]

-

Spectrum Chemical. (2015). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[11]

-

Benner, G. S. (1983). Process for preparing p-aminophenol and alkyl substituted p-aminophenol. U.S. Patent 0085890.[12]

-

ChemicalBook. (2023). 4-Aminophenol Chemical Properties, Usage, Production. Retrieved from ChemicalBook.[2]

-

National Oceanic and Atmospheric Administration (NOAA). (2024). o-Aminophenol Report. CAMEO Chemicals.[1]

-

Google Patents. (2022). Preparation method of o-aminophenol. CN114031509A.[13]

-

FUJIFILM Wako. (2024). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[14]

-

PubChem. p-Aminophenol sulfate. National Center for Biotechnology Information.[15]

-

Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development.[6]

-

Central Drug House (P) Ltd. o-Aminophenol Pract CAS No 95-55-6 Material Safety Data Sheet.[10]

-

ResearchGate. (2024). Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst.[16]

-

Techno PharmChem. p - Aminophenol Material Safety Data Sheet.[4]

-

YouTube. (2021). Synthesis of p-aminophenol.[17]

-

Google Patents. (1984). Process for the purification of p-aminophenol. US4440954A.[18]

-

Wikipedia. 4-Aminophenol.[5]

-

Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116.[7]

-

PubMed. (2022). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates.[19]

-

PubMed. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen.[20]

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Aminophenol Determination.[8]

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.[9]

Sources

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Patent 0085890 [data.epo.org]

- 13. CN114031509A - Preparation method of o-aminophenol - Google Patents [patents.google.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. p-Aminophenol sulfate | C12H16N2O6S | CID 45158326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 19. Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tosyl Group in 2-Aminophenyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Tosyl Group in Modern Organic Synthesis

In the intricate landscape of organic chemistry and drug development, the strategic manipulation of functional groups is a cornerstone of synthesizing complex molecules. Among the chemist's toolkit, the p-toluenesulfonyl group, commonly known as the tosyl group (Ts), stands out for its versatility and reliability.[1] Abbreviated as Ts or Tos, this functional group, with the chemical formula -SO₂C₆H₄CH₃, is derived from p-toluenesulfonic acid.[2][3] Its primary applications in organic synthesis are as a protecting group and as an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][4] This guide will provide a comprehensive exploration of the tosyl group, with a specific focus on its role and characteristics within the molecule 2-Aminophenyl 4-methylbenzene-1-sulfonate.

The Tosyl Group: A Functional Group of Strategic Importance

The tosyl group consists of a tolyl group (-C₆H₄CH₃) joined to a sulfonyl group (-SO₂-).[5] The para-orientation is the most common, and by convention, "tosyl" refers to the p-toluenesulfonyl group.[5] The efficacy of the tosyl group in its various roles stems from its unique electronic and structural properties.

Superior Leaving Group Capabilities

One of the most frequent challenges in organic synthesis is the conversion of a poor leaving group, like a hydroxyl group (-OH), into a more reactive one.[1] Alcohols are poor leaving groups because the hydroxide ion (HO⁻) is a strong base.[1][6] The tosyl group provides an elegant solution. By converting an alcohol to a tosylate ester (-OTs), the leaving group ability is dramatically enhanced.[1][4]

The exceptional leaving group ability of the tosylate anion is attributed to its stability, which arises from:

-

Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonate group through resonance.[7][8][9][10] This charge delocalization significantly stabilizes the resulting anion.[7]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, contributing to its stability.[1]

This transformation allows for efficient Sₙ2 reactions with a wide range of nucleophiles, proceeding with retention of configuration at the carbon where the alcohol was located.[2][8][9]

A Reliable Protecting Group

The tosyl group also serves as a robust protecting group for amines and alcohols.[2][4][11] When an amine is treated with tosyl chloride (TsCl) under basic conditions, a stable N-tosyl sulfonamide (TsNR₂) is formed, masking the nucleophilicity of the nitrogen.[2] This sulfonamide is stable under many reaction conditions, including basic, nucleophilic, and some electrophilic environments.[2] The tosyl group can be later removed under specific reductive or strongly acidic conditions.[2] Similarly, alcohols can be protected as tosylate esters to prevent unwanted reactions.[4]

A Deep Dive into this compound

Chemical Structure and Properties

This compound (CAS No: 1216-96-2) is an organic compound featuring a tosyl group attached to the oxygen atom of a 2-aminophenol molecule.[12]

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | (2-aminophenyl) 4-methylbenzenesulfonate |

| Synonyms | o-Aminophenol p-toluene sulfate |

Source: PubChem CID 12936648[12]

In this molecule, the tosyl group is bonded to the phenolic oxygen, forming a sulfonate ester. The presence of both the amino group (-NH₂) and the tosylate ester on the same aromatic ring creates a molecule with interesting reactivity and potential for further synthetic transformations.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminophenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 2-aminophenol in a suitable solvent, such as pyridine or a mixture of an inert solvent and a tertiary amine base. The base serves to neutralize the hydrochloric acid byproduct.[2]

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

The causality behind this experimental choice lies in the nucleophilic attack of the phenolic oxygen of 2-aminophenol on the electrophilic sulfur atom of tosyl chloride. The pyridine acts as both a solvent and a base to facilitate the reaction and trap the HCl generated.[2]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Expected Key Features |

| FTIR (cm⁻¹) | - N-H stretching vibrations (around 3300-3500) - Aromatic C-H stretching (around 3000-3100) - Asymmetric and symmetric S=O stretching (around 1350-1400 and 1150-1200) - S-O stretching (around 900-1000)[13][14] |

| ¹H NMR (ppm) | - Singlet for the methyl protons of the tosyl group (around 2.4) - Aromatic protons of both phenyl rings (in the range of 6.5-8.0) - Broad singlet for the -NH₂ protons |

| ¹³C NMR (ppm) | - Resonances for the aromatic carbons - Signal for the methyl carbon of the tosyl group |

| Mass Spectrometry (m/z) | - Molecular ion peak corresponding to the molecular weight of the compound (263.31) |

These characterization methods provide a self-validating system to confirm the identity and purity of the synthesized compound.

Applications in Drug Development and Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules, which are often scaffolds for new drug candidates.[15] Sulfonamides, in general, are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[15][16]

Role in the Synthesis of Heterocycles

The amino group in this compound can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. The tosylate group can either remain in the final product or be cleaved during the synthetic sequence.

Precursor for Bioactive Molecules

The "2-aminophenyl" moiety is a common structural motif in many biologically active compounds. For instance, N-(2-aminophenyl) benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[17] The tosyl group in this compound can be strategically utilized as a protecting or activating group during the synthesis of such complex molecules.

Caption: Synthetic utility of this compound.

Conclusion

The tosyl group is a powerful and versatile functional group in organic synthesis, serving as both an excellent leaving group and a reliable protecting group. In this compound, the presence of the tosyl group, in conjunction with the amino functionality, creates a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in these fields.

References

- Tosyl group - Grokipedia. (n.d.).

- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research - Benchchem. (n.d.).

- Describe the structure and properties of the tosyl group in organic chemistry molecules, considering... Show More - Proprep. (2024).

- Tosyl group - EPFL Graph Search. (n.d.).

- Tosylate Leaving Group - AK Lectures. (n.d.).

- What is a 'tosyl' group in organic chemistry? - Quora. (n.d.).

- Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).

- Tosyl group - Wikipedia. (n.d.).

- 9.13: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019, September 20).

- 9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019, June 2).

- Tosylate - Bartleby.com. (n.d.).

- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (2022, March 2).

- Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides | Asian Journal of Chemistry. (2015, November 3).

- This compound | C13H13NO3S | CID 12936648 - PubChem. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).

- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. (2008, July 24).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. proprep.com [proprep.com]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aklectures.com [aklectures.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tosylate | bartleby [bartleby.com]

- 11. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 12. This compound | C13H13NO3S | CID 12936648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the N-Sulfonylation of 2-Aminophenol

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-sulfonylation of aromatic amines, such as 2-aminophenol, is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting N-aryl sulfonamides are a privileged structural motif found in a vast array of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors. The sulfonamide functional group, with its unique electronic and steric properties, acts as a versatile scaffold, enabling fine-tuning of a molecule's physicochemical and pharmacological characteristics.

This application note provides a comprehensive, field-proven protocol for the N-sulfonylation of 2-aminophenol. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot the procedure effectively.

Reaction Mechanism: The Nucleophilic Pathway

The predominant mechanism for the N-sulfonylation of amines with sulfonyl chlorides is a nucleophilic substitution reaction. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by a base, leads to the formation of the stable sulfonamide product.

A general mechanistic proposal for the sulfonylation of amines is the nucleophilic attack of the amine on the sulfonyl chloride to form an intermediate, followed by the removal of hydrogen chloride to yield the sulfonamide[1]. In the case of 2-aminophenol, the amino group is the more potent nucleophile compared to the hydroxyl group, leading to selective N-sulfonylation under controlled conditions.

Caption: General mechanism for the N-sulfonylation of 2-aminophenol.

Experimental Protocol: N-Sulfonylation of 2-Aminophenol

This protocol details the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide as a representative example of the N-sulfonylation of 2-aminophenol[2].

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminophenol | Reagent Grade, ≥98% | Standard Chemical Supplier | Should be light in color. Dark coloration indicates oxidation. |

| p-Toluenesulfonyl chloride | Reagent Grade, ≥98% | Standard Chemical Supplier | Also known as tosyl chloride (TsCl). |

| Pyridine | Anhydrous | Standard Chemical Supplier | Acts as both solvent and base. |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | For extraction. |

| 1 M Hydrochloric Acid | Laboratory Grade | Standard Chemical Supplier | For work-up. |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Standard Chemical Supplier | For work-up. |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Standard Chemical Supplier | For drying. |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For chromatography. |

| Hexanes | ACS Grade | Standard Chemical Supplier | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

2-aminophenol and its derivatives can be susceptible to oxidation, which may be accelerated by exposure to air and light[3].

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10 mmol).

-

Add anhydrous pyridine (20 mL) to the flask and stir until the 2-aminophenol is completely dissolved.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of Sulfonyl Chloride:

-

Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting 2-aminophenol.

-

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M hydrochloric acid and 50 mL of dichloromethane (DCM).

-

Shake the funnel vigorously and allow the layers to separate. The product will be in the organic layer.

-

Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization can be employed. The choice of solvent will depend on the specific sulfonamide synthesized. For N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, a mixture of ethanol and water can be effective[4].

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide is 263.31 g/mol [5].

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-sulfonylation of 2-aminophenol.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Impure starting materials. - Loss of product during work-up. | - Extend the reaction time and monitor by TLC. - Ensure the purity of 2-aminophenol and sulfonyl chloride. - Perform extractions carefully and minimize transfers. |

| Formation of O-sulfonylated byproduct | - Reaction temperature is too high. - Use of a non-selective base. | - Maintain the reaction temperature at 0 °C during the addition of sulfonyl chloride. - Pyridine generally favors N-sulfonylation. |

| Discolored Product | - Oxidation of 2-aminophenol or the product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[3]. - Purify the product promptly after the work-up. - Treatment with activated charcoal during recrystallization can help remove colored impurities[3]. |

Conclusion

This application note provides a robust and reproducible protocol for the N-sulfonylation of 2-aminophenol, a critical transformation for the synthesis of valuable sulfonamide-containing molecules. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully perform this reaction and adapt it to a variety of substrates. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher rate of success in the laboratory.

References

-

Mechanistic proposal for the sulfonylation of amines. RSC Advances. [Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. [Link]

-

Synthetic method of 2-aminophenol-4-sulfonamide. Eureka | Patsnap. [Link]

- Preparation method of 2-amino-4-sulfo-6-acetaminophenol.

- Synthetic method of 2-aminophenol-4-sulfonamide.

-

Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

-

Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

-

Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. PubMed Central. [Link]

-

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. PubChem. [Link]

-

N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

-

Benzenesulfonamide, N-(2-hydroxypropyl)-. PubChem. [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

N-(2-hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

- Synthetic method of p-aminobenzenesulfonamide.

-

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. [Link]

-

The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PubMed Central. [Link]

-

N-(2-Methylphenyl)benzenesulfonamide. PubMed Central. [Link]

- Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. Chemical Communications. [Link]

- Process for the purification of p-aminophenol.

-

Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. PubMed. [Link]

- Process for the purification of p-aminophenol.

Sources

Application Notes & Protocols for 2-Aminophenyl 4-methylbenzene-1-sulfonate as a Versatile Synthetic Intermediate

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Aminophenyl 4-methylbenzene-1-sulfonate, a bifunctional molecule of significant utility in organic synthesis. By leveraging its distinct reactive centers—a nucleophilic primary amine and a phenyl ring activated by a tosylate, an excellent leaving group—this intermediate serves as a powerful building block for a variety of complex chemical architectures. This document details its synthesis, key reaction pathways, and provides step-by-step protocols for its application in constructing valuable heterocyclic scaffolds and other advanced intermediates. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Strategic Importance

This compound, also known as o-Aminophenyl p-toluene sulfate, is a crystalline solid that strategically combines two key functional groups on an aromatic scaffold.[1] The primary amino group (-NH₂) serves as a versatile nucleophile or a site for diazotization, while the tosylate group (-OSO₂C₇H₇) is a well-established, stable, and efficient leaving group in nucleophilic substitution reactions. This unique ortho-arrangement of a nucleophilic center and a leaving group on a benzene ring makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of important nitrogen- and sulfur-containing heterocyclic systems. Sulfonamides, the broader class of compounds to which this intermediate belongs, are a cornerstone in medicinal chemistry, found in nearly 30% of sulfur-containing drugs on the market.[2][3] This guide will explore the practical applications of this intermediate with a focus on robust and validated synthetic protocols.

Physicochemical Properties and Safety

A thorough understanding of the intermediate's properties and safe handling procedures is critical for successful and safe experimentation.

Compound Data Summary

| Property | Value | Source |

| IUPAC Name | (2-aminophenyl) 4-methylbenzenesulfonate | PubChem[1] |

| Molecular Formula | C₁₃H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 263.31 g/mol | PubChem[1] |

| Appearance | Crystalline Solid (typical) | General Knowledge |

| CAS Number | 1216-96-2 | PubChem[1] |

Safety and Handling

As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care. The following guidelines are synthesized from standard safety data sheets for structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4][5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] The compound may be sensitive to light and air.[4] Store away from strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid Measures:

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[5]

-

Skin Contact: In case of contact, take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4][5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Synthetic Protocols and Applications

The utility of this compound is best demonstrated through its synthesis and subsequent transformations.

Protocol 1: Synthesis of this compound